Sub-Nanomolar Human Carboxylesterase 1 (hCES1) Inhibition Potency vs. Reference Inhibitors BNPP and Nevadensin
The compound inhibits recombinant human carboxylesterase 1 (hCES1) with a Ki of 0.398 nM after 24-hour incubation, as curated in BindingDB/CHEMBL [1]. This represents approximately 2,000-fold greater potency than the broad-spectrum carboxylesterase reference inhibitor bis(4-nitrophenyl) phosphate (BNPP), which exhibits an IC₅₀ of <1 µM against CES1 isoforms under comparable conditions [2], and approximately 6,600-fold greater potency than nevadensin, a selective hCES1 inhibitor with an IC₅₀ of 2.64 µM . Time-dependent inhibition is evident: the Ki shifts from 741 nM at 5 minutes to 0.398 nM at 24 hours, suggesting slow-binding or irreversible inhibition kinetics [1].
| Evidence Dimension | Human carboxylesterase 1 (hCES1) inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.398 nM (24-hr incubation); Ki = 741 nM (5-min incubation) |
| Comparator Or Baseline | BNPP: IC₅₀ <1 µM against CES1-b and CES1-c isoforms; Nevadensin: IC₅₀ = 2.64 µM against hCE1 |
| Quantified Difference | ~2,000-fold more potent than BNPP; ~6,600-fold more potent than nevadensin (based on Ki-to-IC₅₀ comparison) |
| Conditions | Recombinant human carboxylesterase 1; Bioorg. Med. Chem. 17: 149–164 (2008); BindingDB BDBM50412686 |
Why This Matters
For researchers studying CES1-mediated prodrug activation or seeking a high-potency chemical probe for CES1 functional assays, the sub-nanomolar Ki provides a substantially wider experimental window than existing reference inhibitors.
- [1] BindingDB BDBM50412686 (CHEMBL467450). Ki = 0.398 nM (24 hr) and Ki = 741 nM (5 min) for human CES1. Bioorg. Med. Chem. 17: 149–164 (2008). View Source
- [2] Characterization of Recombinant Human Carboxylesterases: Fluorescein Diacetate as a Probe Substrate. Drug Metab. Dispos. (2011). BNPP IC₅₀ <1 µM against CES1. View Source
